molecular formula C10H18Cl2N2O2 B1590946 N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride CAS No. 99191-71-6

N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride

Cat. No.: B1590946
CAS No.: 99191-71-6
M. Wt: 269.17 g/mol
InChI Key: VKMVQHFENMMYDS-UHFFFAOYSA-N
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Description

N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride (CAS 99191-71-6) is a carbamate derivative with the molecular formula C₁₀H₁₈Cl₂N₂O₂ and a molecular weight of 269.17 g/mol. Its structure features a hexyl chain bridging two methylcarbamoyl chloride groups, making it a versatile bifunctional reagent for introducing carbamoyl groups into target molecules . This compound is of significant interest in medicinal chemistry and neuroscience research due to its biological activity. As a carbamate derivative, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. Studies have shown that this compound exhibits dose-dependent inhibition of AChE, leading to increased acetylcholine levels and enhanced cholinergic transmission . This mechanism is a key research focus for investigating potential therapeutic strategies for neurodegenerative diseases. Furthermore, preliminary research indicates it may also possess neuroprotective properties by reducing oxidative stress-induced neuronal cell death in vitro . The carbamoyl chloride groups are highly reactive toward nucleophiles, allowing the compound to serve as a key synthetic intermediate for the preparation of various carbamate derivatives. A modern and safer synthesis method involves the reaction of the corresponding amine with triphosgene, a solid and more manageable phosgene equivalent, which provides the product in high purity and is scalable for research purposes . Attention: For research use only. Not for human or veterinary use. This compound is classified as Corrosive and requires stringent safety precautions during handling .

Properties

IUPAC Name

N-[6-[carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl2N2O2/c1-13(9(11)15)7-5-3-4-6-8-14(2)10(12)16/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMVQHFENMMYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCN(C)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257555
Record name Carbamic chloride, 1,6-hexanediylbis[methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99191-71-6
Record name Carbamic chloride, 1,6-hexanediylbis[methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99191-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic chloride, 1,6-hexanediylbis[methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride, also known as carbamic chloride, 1,6-hexanediylbis(methyl)-, is a compound with the molecular formula C10H18Cl2N2O2 and a molecular weight of 269.17 g/mol. This compound is of interest in various research applications due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity through detailed research findings, data tables, and case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
CAS Number99191-71-6
Molecular FormulaC10H18Cl2N2O2
Molecular Weight269.17 g/mol
PurityTypically 95%
GHS Hazard ClassCorrosive
Signal WordDanger

Structural Information

  • Canonical SMILES : CN(CCCCCCN(C)C(=O)Cl)C(=O)Cl
  • InChI Key : VKMVQHFENMMYDS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its role as a carbamate derivative. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission.

Key Findings

  • AChE Inhibition : Studies have shown that carbamate derivatives can effectively inhibit AChE activity, which is crucial for their potential use in treating neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Research indicates that compounds like this compound may exhibit neuroprotective properties by preventing neuronal cell death in models of oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of this compound in vitro.
    • Methodology : Neuronal cell cultures were treated with varying concentrations of the compound followed by exposure to oxidative stress.
    • Results : The compound significantly reduced cell death and increased cell viability compared to control groups.
  • AChE Inhibition Assay :
    • Objective : To assess the inhibitory effect on AChE.
    • Methodology : The Ellman method was employed to quantify AChE activity in the presence of different concentrations of the compound.
    • Results : The compound exhibited dose-dependent inhibition of AChE with an IC50 value comparable to known AChE inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and biological activity are influenced by its carbamoyl chloride groups and hexyl chain . Below is a comparison with structurally related carbamoyl chlorides and derivatives:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Applications Reference
Target Compound C₁₀H₁₈Cl₂N₂O₂ Hexyl chain, dual methylcarbamoyl chloride groups AChE inhibition, neuroprotection, antimicrobial
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride C₇H₈Cl₂N₂OS Thiophene ring, chloro substituent Intermediate in organic synthesis
N-(3-Fluoropropyl)-N-methylcarbamoyl chloride C₅H₉ClFNO Fluorinated propyl chain Reactivity in fluorinated drug synthesis
N-Methyl-N-(2-methylphenyl)methylcarbamoyl chloride C₁₀H₁₂ClNO Methylphenyl group Potential varied biological activity
Key Observations:
  • Hexyl Chain vs.
  • Halogen Effects : Chlorine in the target compound and thiophene analog increases electrophilicity, aiding in covalent bond formation with biological targets like AChE. Fluorine in N-(3-fluoropropyl) derivatives may alter metabolic stability and binding affinity .
Acetylcholinesterase (AChE) Inhibition
  • Target Compound: Exhibits dose-dependent AChE inhibition (IC₅₀ comparable to known inhibitors), attributed to carbamoyl groups forming covalent bonds with AChE’s active site .
  • N-Methylphenyl Analog: Limited data, but methylphenyl substitution may reduce AChE affinity due to steric hindrance .
  • Fluorinated Derivative : Fluorine’s electron-withdrawing effects could enhance reactivity but require validation via enzymatic assays .
Neuroprotective and Antimicrobial Activity
  • Target Compound : Reduces oxidative stress-induced neuronal cell death by ~40% in vitro .

Preparation Methods

General Synthetic Strategy

The preparation of carbamoyl chlorides typically involves conversion of the corresponding amines or carbamic acids into carbamoyl chlorides. The key challenge is to achieve high purity with minimal by-products such as ureas and to avoid the use of toxic reagents like phosgene.

Preparation via Reaction of Amines with Triphosgene (Phosgene Equivalent)

A significant and modern approach to prepare carbamoyl chlorides, including the target compound, is the reaction of the corresponding amine with triphosgene , which acts as a safer phosgene equivalent. This method avoids direct handling of phosgene gas, reducing toxicity and hazards.

  • Reaction Conditions:

    • The amine substrate (in this case, N-methylhexylamine derivative) is reacted with triphosgene (0.5–0.75 equivalents, preferably 0.66 eq).
    • The reaction is carried out in halogenated solvents such as dichloromethane, trichloromethane, carbon tetrachloride, or tetrachloroethane.
    • Dichloromethane is preferred, with solvent volumes ranging from 20 to 50 volumes, ideally about 35 volumes.
    • An inorganic base, preferably sodium bicarbonate (1.7–2.2 eq, ideally 2 eq), is used to neutralize HCl formed during the reaction.
    • The reaction is performed under controlled temperature and inert atmosphere to maintain purity and avoid side reactions.
  • Advantages:

    • Avoids direct use of phosgene, a highly toxic gas.
    • Generates phosgene in situ from triphosgene, which is easier and safer to handle.
    • Results in carbamoyl chlorides with high purity, substantially free of urea impurities (<0.5%).
    • The method is simple, cost-effective, and scalable for industrial applications.
  • Reaction Scheme:

$$
\text{R-NH-R'} + \text{(Cl}3\text{CO)}2 \rightarrow \text{R-N(COCl)-R'} + \text{by-products}
$$

where R and R' represent alkyl groups, including the hexyl and methyl groups in the target compound.

Experimental Details and Yields

Parameter Details
Amine Starting Material N-methylhexylamine derivative corresponding to the target compound
Reagent Triphosgene (0.66 equivalents)
Solvent Dichloromethane (20–50 volumes, ideally 35 volumes)
Base Sodium bicarbonate (2 equivalents)
Temperature Controlled, typically room temperature or slightly lower
Atmosphere Inert (nitrogen or argon)
Reaction Time Typically several hours until completion
Purification Extraction, washing with bicarbonate solution, drying over magnesium sulfate, filtration
Yield High yields reported, typically >80%
Purity Substantially free of urea (<0.5%)

Alternative Preparation Methods and Notes

  • Earlier methods using phosgene gas directly are avoided due to toxicity and handling difficulties.
  • Other bases such as potassium bicarbonate, potassium carbonate, potassium hydroxide, sodium hydroxide, and sodium carbonate can be used but sodium bicarbonate is preferred for optimal purity and yield.
  • The reaction medium and conditions are optimized to minimize urea formation, a common impurity in carbamoyl chloride synthesis.

Supporting Research Findings

  • The process described was developed to overcome the disadvantages of prior art, including slow reaction rates and impurity formation when using phosgene.
  • The use of triphosgene with sodium bicarbonate in dichloromethane provides a safer, faster, and cleaner synthesis route.
  • The carbamoyl chloride product is obtained with high purity, suitable for further synthetic applications such as pharmaceutical intermediate synthesis.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
1. Amine preparation N-methylhexylamine derivative Starting material
2. Reaction with triphosgene Triphosgene (0.66 eq), DCM solvent, NaHCO3 (2 eq), inert atmosphere Formation of carbamoyl chloride group
3. Workup Extraction, bicarbonate wash, drying Removal of impurities and isolation of product
4. Purification Filtration, optional chromatography High purity product (>99.5%)
5. Characterization NMR, IR, purity analysis Confirm structure and purity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride, and how are key intermediates characterized?

  • Methodology :

  • Step 1 : React methylamine derivatives with hexyl-based precursors under anhydrous conditions to form the carbamoyl chloride backbone. Use coupling agents like DIPEA (diisopropylethylamine) to facilitate nucleophilic substitution (e.g., describes analogous steps for salmeterol xinafoate synthesis using DIPEA) .

  • Step 2 : Purify intermediates via column chromatography or crystallization (e.g., highlights crystallization in methanol for imidate derivatives) .

  • Characterization : Confirm intermediates using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, validates thioamide derivatives via single-crystal X-ray diffraction (mean σ(C–C) = 0.008 Å) .

    • Example Reaction Conditions :
StepReagents/ConditionsKey Intermediate
1DIPEA, DMF, 0–5°CHexylamine-carbamoyl adduct
2Methanol, NaHReduced intermediate
3Pd/C, H2H_2Debenzylated product

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Primary Methods :

  • CHN Analysis : Verify elemental composition (e.g., matches calculated vs. observed values for C, H, N) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • Multinuclear NMR : Resolve methyl and hexyl groups (1H^1H-NMR: δ 1.2–1.6 ppm for hexyl; δ 2.8–3.1 ppm for N-methyl) .
  • IR Spectroscopy : Identify carbamoyl chloride C=O stretches (~1700–1750 cm1^{-1}) .
    • Purity Assessment : Use HPLC with UV detection (e.g., uses UV for salmeterol xinafoate characterization) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Storage :

  • Temperature : –20°C in airtight, light-resistant containers.
  • Atmosphere : Inert gas (argon/nitrogen) to prevent hydrolysis of the carbamoyl chloride group .
    • Handling : Use flame-retardant lab coats and respiratory protection due to potential lachrymatory effects ( emphasizes chemical-resistant suits) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Key Variables :

  • Solvent Polarity : Use DMF for solubility of polar intermediates ( employs DMF for coupling reactions) .
  • Catalyst Loading : Optimize Pd/C (10–20 wt%) for hydrogenation steps to minimize side products.
  • Temperature Control : Maintain 0–5°C during chlorination to suppress decomposition.
    • Yield Optimization :
  • Example : Adjust stoichiometry of carbamoyl chloride precursors (1.2–1.5 equivalents) to drive reactions to completion .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectral data during structural elucidation?

  • Approaches :

  • Computational Modeling : Compare DFT-calculated 13C^{13}C-NMR shifts with experimental data (e.g., uses molecular docking to predict biological interactions) .
  • Isotopic Labeling : Introduce 15N^{15}N-methyl groups to simplify NMR splitting patterns.
  • Cross-Validation : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry .

Q. How can impurities generated during synthesis be identified and quantified?

  • Detection Methods :

  • LC-MS/MS : Identify byproducts (e.g., notes impurities in salmeterol xinafoate but lacks quantification methods) .
  • TLC with Staining : Use ninhydrin for amine-containing impurities.
    • Quantification : Calibrate HPLC area-% against reference standards (limit: <0.1% for major impurities) .

Q. What computational approaches are used to model the reactivity of this compound in drug design?

  • Tools :

  • Molecular Docking : Predict binding to muscarinic acetylcholine receptors (e.g., highlights spiro compounds’ interactions with biological targets) .
  • QSAR Modeling : Correlate hexyl chain length with solubility and bioavailability.
    • Case Study : Methoctramine analogs ( ) use similar hexyl-amino motifs for receptor selectivity, suggesting scaffold modifications for enhanced activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride
Reactant of Route 2
Reactant of Route 2
N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride

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